An In-depth Technical Guide to Dimethyl (2-hydroxyethyl)phosphonate (CAS 54731-72-5)
An In-depth Technical Guide to Dimethyl (2-hydroxyethyl)phosphonate (CAS 54731-72-5)
This guide provides a comprehensive technical overview of Dimethyl (2-hydroxyethyl)phosphonate, a versatile organophosphorus compound with significant potential in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its properties, synthesis, and potential applications.
Introduction and Chemical Identity
Dimethyl (2-hydroxyethyl)phosphonate, registered under CAS number 54731-72-5, is an organophosphorus compound characterized by a phosphonate functional group and a terminal hydroxyl group.[1] This unique combination of functionalities imparts properties that make it a valuable intermediate in organic synthesis and a candidate for applications such as flame retardants.[1][2]
Molecular Structure:
Caption: Chemical structure of Dimethyl (2-hydroxyethyl)phosphonate.
Physicochemical Properties
The physical and chemical properties of Dimethyl (2-hydroxyethyl)phosphonate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| CAS Number | 54731-72-5 | [1][2] |
| Molecular Formula | C4H11O4P | [1][3] |
| Molecular Weight | 154.10 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 98-104 °C at 0.1 mmHg | |
| Density | Approximately 1.247 g/cm³ | |
| Refractive Index | 1.443-1.446 | |
| Flash Point | 192 °C | |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
Synthesis of Dimethyl (2-hydroxyethyl)phosphonate
The synthesis of Dimethyl (2-hydroxyethyl)phosphonate is most effectively achieved through the Pudovik reaction . This reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[4] In the case of Dimethyl (2-hydroxyethyl)phosphonate, the reaction proceeds between dimethyl phosphite and ethylene oxide.
Reaction Scheme:
Caption: Pudovik reaction for the synthesis of Dimethyl (2-hydroxyethyl)phosphonate.
Experimental Protocol: Synthesis via Pudovik Reaction
This protocol outlines a general procedure for the synthesis of Dimethyl (2-hydroxyethyl)phosphonate. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel.
Materials:
-
Dimethyl phosphite
-
Ethylene oxide (or a suitable precursor like 2-chloroethanol followed by in-situ epoxide formation)
-
A basic catalyst (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Quenching agent (e.g., ammonium chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with dimethyl phosphite and the anhydrous solvent.
-
Catalyst Addition: The basic catalyst is added to the reaction mixture at room temperature with stirring.
-
Addition of Ethylene Oxide: Ethylene oxide, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture through the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Dimethyl (2-hydroxyethyl)phosphonate.
Reactivity and Applications
The dual functionality of Dimethyl (2-hydroxyethyl)phosphonate, possessing both a reactive hydroxyl group and a phosphonate moiety, makes it a versatile intermediate in organic synthesis.
Chemical Intermediate
The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and conversion to halides, allowing for the introduction of the phosphonate group into a wide range of molecules. This is particularly relevant in the synthesis of novel pharmaceuticals and agrochemicals where the phosphonate group can act as a bioisostere for phosphate or carboxylate groups.[4]
Potential Reaction Pathways:
Caption: Reactivity of the hydroxyl group in Dimethyl (2-hydroxyethyl)phosphonate.
Flame Retardant
Organophosphorus compounds, including Dimethyl (2-hydroxyethyl)phosphonate, are effective flame retardants.[2] Their mechanism of action is twofold, involving both condensed-phase and gas-phase activity.
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Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, leading to the formation of a protective char layer. This char layer insulates the underlying material from heat and prevents the release of flammable volatiles.
-
Gas-Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase. These radicals interfere with the combustion chain reactions, acting as radical scavengers and quenching the flame.
The presence of the hydroxyl group in Dimethyl (2-hydroxyethyl)phosphonate can also contribute to its flame retardant properties by promoting cross-linking reactions in the polymer matrix upon heating, further enhancing char formation.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data is essential for the characterization and quality control of Dimethyl (2-hydroxyethyl)phosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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~3.7 ppm (d, 6H): This doublet corresponds to the six protons of the two methoxy groups (-OCH₃). The signal is split into a doublet due to coupling with the phosphorus atom.
-
~3.9 ppm (m, 2H): This multiplet is assigned to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).
-
~2.1 ppm (m, 2H): This multiplet corresponds to the two protons of the methylene group adjacent to the phosphorus atom (P-CH₂-).
-
~4.3 ppm (br s, 1H): This broad singlet is attributed to the proton of the hydroxyl group (-OH). The chemical shift of this proton can vary depending on the solvent and concentration.[3]
¹³C NMR (Carbon NMR):
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~52 ppm (d): This doublet represents the carbon atoms of the two methoxy groups (-OCH₃), showing coupling to the phosphorus atom.
-
~58 ppm (s): This singlet is assigned to the carbon of the methylene group attached to the hydroxyl group (-CH₂OH).
-
~28 ppm (d): This doublet corresponds to the carbon of the methylene group bonded to the phosphorus atom (P-CH₂-), exhibiting a strong one-bond carbon-phosphorus coupling.
³¹P NMR (Phosphorus NMR):
The ³¹P NMR spectrum will show a single resonance, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), which is characteristic of alkyl phosphonates. The signal will be a multiplet due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
~3400 cm⁻¹ (broad): This broad absorption band is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.
-
~2950 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
-
~1250 cm⁻¹ (strong): This strong absorption is characteristic of the P=O (phosphoryl) stretching vibration.
-
~1030 cm⁻¹ (strong): This strong band is attributed to the P-O-C stretching vibrations.
Safety and Handling
Dimethyl (2-hydroxyethyl)phosphonate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
Dimethyl (2-hydroxyethyl)phosphonate is a valuable and versatile chemical with a range of potential applications stemming from its unique bifunctional nature. Its synthesis via the Pudovik reaction is a well-established and efficient method. The combination of its reactivity as a chemical intermediate and its inherent flame-retardant properties makes it a compound of significant interest for further research and development in both academic and industrial settings. A thorough understanding of its physicochemical properties, synthesis, and spectroscopic characteristics is crucial for its effective and safe utilization.
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